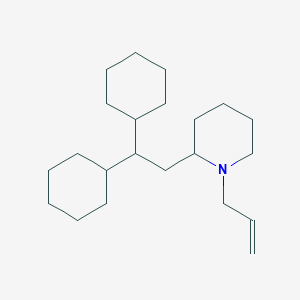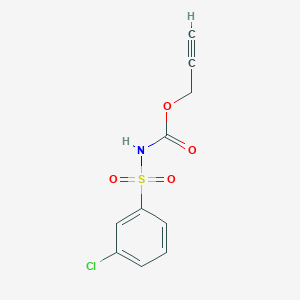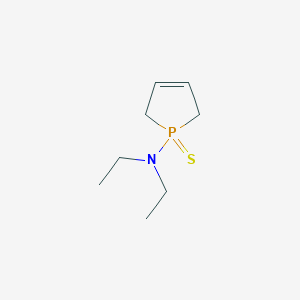![molecular formula C7H13N3S B14485940 2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- CAS No. 64038-60-4](/img/structure/B14485940.png)
2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- is a heterocyclic compound containing sulfur and nitrogen atoms within its structure This compound is part of the imidazole family, which is known for its diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- typically involves the reaction of imidazole derivatives with sulfur-containing reagents. One common method is the cyclization of N-(2-dimethylaminoethyl)thiourea under acidic conditions, which leads to the formation of the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form imidazole derivatives with a thiol group.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol-containing imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its antithyroid properties, similar to other imidazole derivatives.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- involves its interaction with various molecular targets:
類似化合物との比較
Similar Compounds
Imidazole-2-thione: Shares the core structure but lacks the dimethylaminoethyl group.
2-Imidazolidinethione: Similar in structure but with a saturated ring system.
Mercaptobenzimidazole: Contains a benzene ring fused to the imidazole ring, providing different reactivity and applications.
Uniqueness
2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- is unique due to the presence of the dimethylaminoethyl group, which enhances its solubility and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry.
特性
CAS番号 |
64038-60-4 |
|---|---|
分子式 |
C7H13N3S |
分子量 |
171.27 g/mol |
IUPAC名 |
3-[2-(dimethylamino)ethyl]-1H-imidazole-2-thione |
InChI |
InChI=1S/C7H13N3S/c1-9(2)5-6-10-4-3-8-7(10)11/h3-4H,5-6H2,1-2H3,(H,8,11) |
InChIキー |
VGXANULMFYRRBH-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1C=CNC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


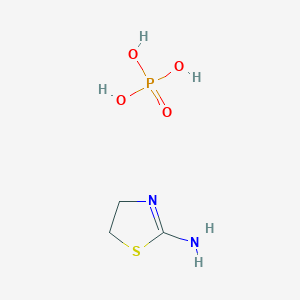
![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
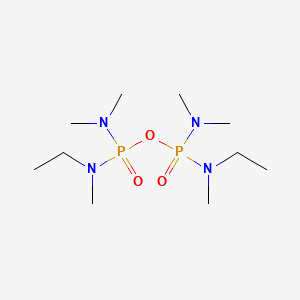

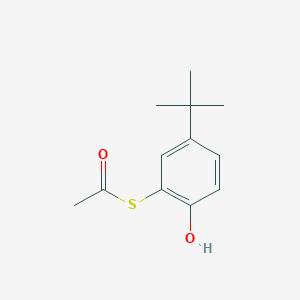
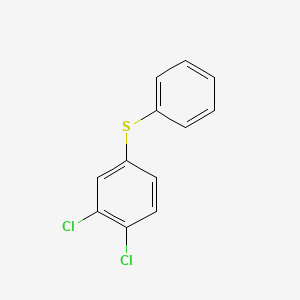
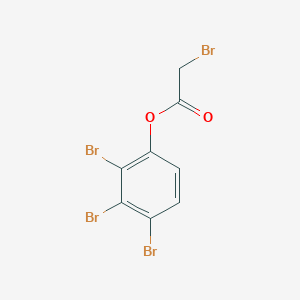
![2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14485915.png)

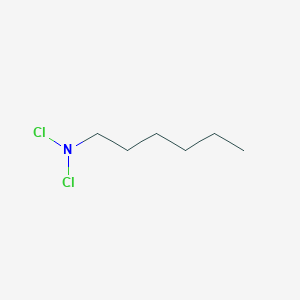
![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
